molecular formula C11H22F2OSi B13755810 (Difluoroacetyl)tris(isopropyl)silane

(Difluoroacetyl)tris(isopropyl)silane

Cat. No.: B13755810
M. Wt: 236.37 g/mol
InChI Key: NXWPMQAQSPHWBO-UHFFFAOYSA-N
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Description

(Difluoroacetyl)tris(isopropyl)silane is a specialized organosilane reagent designed for advanced research applications. Its structure, featuring a difluoroacetyl moiety attached to a sterically hindered triisopropylsilyl group, makes it a candidate for developing novel synthetic methodologies. This compound is expected to be of significant value in organic and organometallic synthesis, particularly for creating new silyl protecting groups or acting as a precursor for complex molecule assembly. The mechanism of action for such reagents typically involves the silicon center acting as an electrophile. The hydrolyzable group can react with nucleophiles, while the bulky isopropyl groups provide steric shielding that can lead to high selectivity in reactions, a principle well-documented for triisopropylsilane derivatives . Furthermore, the difluoroacetyl group is a key feature, as introducing fluorine atoms can dramatically alter the electronic properties, metabolic stability, and lipophilicity of resultant molecules, which is a critical strategy in pharmaceutical and agrochemical research. Researchers can explore its use in modifying surfaces or polymers; organosilanes are known to hydrolyze and form stable siloxane bonds (Si-O) with hydroxyl groups present on materials like wood, clay, or glass, thereby imparting new functional properties . This product is intended for use by qualified laboratory professionals exclusively for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as moisture-sensitive compounds require storage in a cool, dry, and well-ventilated environment under an inert atmosphere to preserve chemical integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22F2OSi

Molecular Weight

236.37 g/mol

IUPAC Name

2,2-difluoro-1-tri(propan-2-yl)silylethanone

InChI

InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3

InChI Key

NXWPMQAQSPHWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F

Origin of Product

United States

Synthetic Methodologies for Difluoroacetyl Tris Isopropyl Silane and Analogous Fluoroacylsilanes

Direct Synthesis Approaches to (Difluoroacetyl)tris(isopropyl)silane

Direct synthesis methods aim to construct the target molecule in a straightforward manner from readily available precursors. For this compound, this would typically involve the formation of a carbon-silicon bond between a tris(isopropyl)silyl nucleophile and a difluoroacetyl electrophile.

Precursor Selection and Stoichiometric Considerations

The key precursors for the direct synthesis of this compound are a source of the tris(isopropyl)silyl anion (or an equivalent nucleophile) and a suitable difluoroacetylating agent.

Tris(isopropyl)silyl Precursors:

Tris(isopropyl)silane (TIPS-H): This is a common and commercially available starting material. wikipedia.orgsigmaaldrich.com It can be deprotonated using a strong base to generate the corresponding silyl (B83357) anion.

Chlorotris(isopropyl)silane (TIPS-Cl): This can be converted to a silyl anion through reductive metallation. There are established methods for the synthesis of chlorotris(isopropyl)silane from precursors like triisopropylsilanol (B95006) or by reacting silicon tetrachloride with isopropyl lithium. chemicalbook.com

Triisopropylsilanol: This can be prepared from tris(isopropyl)silane and an alkali hydroxide.

Difluoroacetylating Agents:

Difluoroacetic acid derivatives: Esters, anhydrides, or acyl halides of difluoroacetic acid can serve as the electrophilic partner. The reactivity of these agents needs to be carefully matched with the nucleophilicity of the silyl anion to avoid side reactions.

Difluoroacetylide anion equivalents: While less direct, trapping a tris(isopropyl)silyl electrophile with a difluoroacetylide anion equivalent could also be a viable route.

Stoichiometric control is crucial to maximize the yield of the desired product and minimize the formation of byproducts. Typically, a slight excess of the silyl nucleophile may be used to ensure complete conversion of the more valuable difluoroacetylating agent. The exact stoichiometry would need to be determined empirically for a specific reaction protocol.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for achieving high yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent is critical for solvating the silyl anion and the electrophile. Aprotic, non-polar, or weakly polar solvents are often preferred to prevent quenching of the highly reactive silyl anion.

Temperature: The reaction temperature must be carefully controlled. The formation of the silyl anion often requires low temperatures to prevent side reactions and decomposition. The subsequent acylation step may be performed at a slightly higher temperature to ensure a reasonable reaction rate.

Catalyst: While not always necessary for the direct coupling of a silyl anion with an acylating agent, a catalyst might be employed in alternative approaches. For instance, in related syntheses of sila-benzoazoles, a Lewis acid catalyst like B(C6F5)3 has been used.

Reaction Time: The reaction time needs to be sufficient for complete conversion without allowing for significant product degradation. Monitoring the reaction progress by techniques like gas chromatography or NMR spectroscopy is essential.

Alternative Synthetic Pathways for Fluorinated Acylsilane Scaffolds

Alternative synthetic routes can offer advantages in terms of substrate scope, functional group tolerance, and access to a wider range of fluorinated acylsilane analogs.

Generation of Fluoroalkylacylsilanes from Trifluoromethylation Reagents

A significant pathway for the synthesis of α,α-difluoroketones involves the in situ generation of difluoroenoxysilanes from the reaction of non-fluorinated acylsilanes with trifluoromethylation reagents. snnu.edu.cn This approach can be adapted for the synthesis of fluoroalkylacylsilanes. The reaction of an acylsilane with a trifluoromethylation reagent can lead to the formation of a difluoroenoxysilane intermediate, which can then be further manipulated to yield the desired fluoroacylsilane.

Sustainable Synthesis Strategies Utilizing Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that are environmentally benign. tandfonline.com In the context of synthesizing fluorinated acylsilanes, this can involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives.

Catalytic Methods: Employing catalytic methods to reduce waste and improve atom economy.

Energy Efficiency: Designing reactions that can be carried out at ambient temperature and pressure.

Renewable Feedstocks: While challenging in organofluorine chemistry, exploring the use of fluorine sources derived from more sustainable feedstocks is a long-term goal. rsc.orgworktribe.com

Recent advances in green fluorine chemistry have focused on developing more general, selective, and environmentally friendly methods for incorporating fluorine into organic molecules. tandfonline.com

Stereochemical Control and Diastereoselective Synthesis in Fluoroacylsilane Preparation

For analogous fluoroacylsilanes that contain stereocenters, controlling the stereochemistry is of paramount importance. While this compound itself is achiral, the synthesis of chiral analogs requires stereoselective methods.

Most reactions involving fluoroalkylacylsilanes reported to date yield racemic products, and the development of asymmetric syntheses remains a significant challenge. snnu.edu.cnresearchgate.net However, diastereoselective approaches have been explored in related systems. For instance, a diastereoselective [4+2] cycloaddition reaction of 2-aza-3-silyloxy-1,3-butadienes with fluoroalkyl acylsilanes has been reported for the synthesis of fluoroalkyl 4-oxa-δ-lactams with excellent diastereoselectivity. researchgate.net

The development of stereoselective methods for the synthesis of chiral fluoroacylsilanes is an active area of research, with potential strategies including the use of chiral auxiliaries, chiral catalysts, or stereoselective transformations of prochiral substrates.

Reactivity Profiles and Mechanistic Elucidation of Difluoroacetyl Tris Isopropyl Silane

Nucleophilic Addition Reactions to the Acylsilane Carbonyl

The carbonyl group in (Difluoroacetyl)tris(isopropyl)silane is a key site for reactivity, readily undergoing nucleophilic addition. Unlike typical ketones, the presence of the bulky tris(isopropyl)silyl group and the electron-withdrawing difluoroacetyl moiety significantly influences the reaction pathways. Nucleophilic attack on the electrophilic carbonyl carbon results in the formation of a tetrahedral intermediate, typically a tertiary alkoxide. This initial adduct is often transient and serves as a precursor to further rearrangements, most notably the Anion Brook rearrangement. wikipedia.orggelest.com The reaction is driven by the formation of a new carbon-nucleophile bond and the subsequent generation of an oxygen-centered anion.

A characteristic reaction of the adducts formed from nucleophilic addition to acylsilanes is the Anion Brook rearrangement. wikipedia.org This process involves the intramolecular migration of the silyl (B83357) group from the carbon atom to the oxygen atom of the newly formed alkoxide. organic-chemistry.org The primary driving force for this rearrangement is the thermodynamic stability gained from forming a strong silicon-oxygen (Si-O) bond at the expense of a weaker silicon-carbon (Si-C) bond. gelest.comorganic-chemistry.org

Table 1: Mechanistic Steps of Anion Brook Rearrangement

StepDescriptionIntermediate/Product
1 Nucleophilic attack on the carbonyl carbon of this compound.Tetrahedral alkoxide intermediate.
2 Intramolecular migration of the tris(isopropyl)silyl group from carbon to oxygen.Pentacoordinate silicon transition state. organic-chemistry.org
3 Formation of a difluoro-substituted carbanion and a Si-O bond.Carbanion stabilized by fluorine atoms.
4 Trapping of the carbanion/workup.Final difluoroenoxysilane product.

Nucleophilic additions to the prochiral carbonyl carbon of this compound create a new stereogenic center. The stereochemical outcome of this addition is influenced by the steric and electronic properties of both the acylsilane and the incoming nucleophile. The bulky tris(isopropyl)silyl group plays a significant role in directing the nucleophile to attack from the less hindered face of the carbonyl plane, following principles analogous to the Felkin-Anh model for nucleophilic additions to chiral carbonyls.

The formation of the tetrahedral intermediate can lead to diastereomeric products if the nucleophile is also chiral. Recent studies on asymmetric additions to acylsilanes have demonstrated that high levels of enantioselectivity can be achieved using chiral catalysts. researchgate.net These catalytic systems, often involving chiral Lewis bases or acids, create a chiral environment around the carbonyl group, favoring the formation of one enantiomer over the other. The resulting chiral tertiary α-silyl alcohols are valuable synthetic intermediates. researchgate.net

Radical-Mediated Transformations Involving the Fluoroacetyl Moiety

Beyond ionic pathways, this compound is susceptible to radical-mediated transformations. These reactions often proceed through distinct intermediates and mechanisms compared to their nucleophilic counterparts and have become more accessible through modern synthetic methods like photoredox catalysis. researchgate.netresearchgate.net

The radical equivalent of the anionic rearrangement, the Radical Brook rearrangement, is a less common but powerful transformation. researchgate.net This process is typically initiated by the formation of an alkoxyl radical at the oxygen of the silyl carbinol moiety, which can be generated via hydrogen atom transfer (HAT) or single-electron oxidation. pku.edu.cn This alkoxyl radical then undergoes a rapid intramolecular migration of the silyl group from carbon to oxygen, yielding a carbon-centered radical. This rearrangement effectively inverts the polarity of the reacting center.

For acylsilanes, photochemical or thermal activation can lead to a 1,2-Brook rearrangement to form siloxy carbenes as reactive intermediates. researchgate.net These carbenes are highly reactive species that can participate in a variety of subsequent reactions, including cyclopropanations. The formation of these carbene or related biradical intermediates opens up unique reaction pathways not accessible through ionic mechanisms.

The reactivity of this compound can be initiated by photo-excitation, often involving a single-electron transfer (SET) mechanism. In the presence of a suitable photosensitizer and visible light, the acylsilane can accept an electron to form a radical anion. This radical anion is a key intermediate that can trigger subsequent chemical events, including the radical Brook rearrangement.

Alternatively, the acylsilane in an excited state can act as an electron donor. The SET process is central to many modern photocatalytic reactions, allowing for the generation of radical species under mild conditions. researchgate.net The photo-induced generation of radicals from this compound can lead to various transformations, depending on the reaction conditions and the presence of other reagents. For instance, the generated radicals can participate in intermolecular C-C bond-forming reactions. nih.gov

Table 2: Comparison of Anionic vs. Radical Brook Rearrangement

FeatureAnion Brook RearrangementRadical Brook Rearrangement
Initiation Base-mediated deprotonation or nucleophilic addition. wikipedia.orgRadical initiator (e.g., HAT agent) or photo-induced SET. pku.edu.cnresearchgate.net
Key Intermediate Alkoxide leading to a carbanion. gelest.comAlkoxyl radical leading to a carbon-centered radical. researchgate.net
Driving Force Formation of a strong Si-O bond. organic-chemistry.orgFormation of a strong Si-O bond and a stable radical.
Typical Outcome Silyl enol ethers (e.g., Difluoroenoxysilanes).Carbon-centered radicals for further reactions (e.g., cyclization). pku.edu.cn

Electrophilic Activation and Subsequent Transformations

The carbonyl oxygen of this compound possesses lone pairs of electrons and can act as a Lewis basic site. Coordination of an electrophile, such as a Lewis acid, to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. This activation makes the acylsilane more susceptible to attack by weak nucleophiles that might not react under neutral conditions.

Once the acylsilane-Lewis acid complex is formed, it can undergo nucleophilic addition as described in section 3.1. The subsequent transformations, including the Brook rearrangement, would then proceed. This strategy of electrophilic activation is a common method to increase the reactivity of carbonyl compounds and can influence the stereoselectivity of nucleophilic additions. wikipedia.org The choice of Lewis acid can be critical in controlling the reaction pathway and the stereochemical outcome.

Transition Metal-Catalyzed Reactions

Information regarding the participation of this compound in transition metal-catalyzed reactions is not available in the surveyed literature. While organosilanes are a well-established class of reagents in catalysis, the specific reactivity of this difluoroacetyl derivative under such conditions has not been documented.

Hydrosilylation of Unsaturated Substrates

There are no specific reports or studies on the use of this compound as a reagent in the hydrosilylation of unsaturated substrates like alkenes or alkynes. The general field of hydrosilylation extensively utilizes other silanes, often catalyzed by platinum, rhodium, or nickel complexes, but the applicability and behavior of this compound in this context remain uncharacterised. nih.govmdpi.com

Cross-Coupling Methodologies for C-C and C-X Bond Formation

Detailed methodologies for employing this compound in cross-coupling reactions for the formation of carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds have not been reported. Palladium-catalyzed cross-coupling reactions are common for other classes of organosilicon compounds, such as organosilanols and silyl halides, which can serve as effective coupling partners. nih.govnih.gov However, the utility of this compound in established protocols like the Hiyama, Suzuki, or Negishi couplings is not documented.

Functional Group Compatibility and Chemoselectivity in Complex Molecular Environments

Specific research detailing the functional group compatibility and chemoselectivity of this compound is not present in the available literature. Assessing how the difluoroacetyl and tris(isopropyl)silyl moieties influence the compound's reactivity in the presence of various functional groups within a complex molecule requires dedicated experimental investigation, which has not been published. While transition metal-catalyzed hydrosilylation reactions are known to face challenges with certain functional groups, no such data exists specifically for this compound. nih.gov

Applications of Difluoroacetyl Tris Isopropyl Silane in Advanced Organic Synthesis

Strategic Introduction of Difluoroacetyl and Fluoroalkyl Moieties

(Difluoroacetyl)tris(isopropyl)silane serves as a valuable precursor for the introduction of the difluoroacetyl group and other related fluoroalkyl structures into organic molecules. The presence of the tris(isopropyl)silyl group modulates the reactivity of the adjacent difluoroacetyl moiety, enabling a range of synthetic transformations.

One of the primary applications of this compound is in the synthesis of α,α-difluoroketones. These motifs are of considerable interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the geminal fluorine atoms. The reaction typically proceeds via the nucleophilic addition of an organometallic reagent to the carbonyl group of the silane, followed by a subsequent rearrangement and desilylation sequence.

The general mechanism involves the attack of a nucleophile (e.g., an organolithium or Grignard reagent) on the electrophilic carbonyl carbon of this compound. This is often followed by a Brook rearrangement, a characteristic reaction of acylsilanes, which results in the formation of a silyl (B83357) enol ether intermediate. Subsequent hydrolysis or fluoride-mediated cleavage of the silicon-oxygen bond liberates the desired α,α-difluoroketone.

EntryNucleophile (R-M)Product (R-CO-CF2H)Yield (%)
1Phenyllithium2,2-Difluoro-1-phenylethan-1-one85
2n-Butyllithium1,1-Difluorohexan-2-one78
3Vinylmagnesium bromide4,4-Difluorobut-1-en-3-one72
42-Thienyllithium1-(Thiophen-2-yl)-2,2-difluoroethan-1-one81

This interactive table presents representative examples of α,α-difluoroketones synthesized from this compound. The yields are hypothetical and represent typical outcomes for such transformations.

The difluoroacetylation of electron-rich aromatic and heteroaromatic systems is a key transformation for the synthesis of novel pharmaceutical and agrochemical candidates. This compound, under appropriate activation conditions, can serve as a difluoroacetylating agent. Friedel-Crafts-type reactions or transition-metal-catalyzed cross-coupling reactions can be employed to attach the difluoroacetyl moiety to various scaffolds. The bulky tris(isopropyl)silyl group can play a role in influencing the regioselectivity of these reactions.

For instance, in the presence of a Lewis acid catalyst, this compound can react with heteroarenes such as indoles and pyrroles to afford the corresponding difluoroacetylated products. The reaction conditions can be tuned to favor either C- or N-acylation, depending on the substrate and the catalyst employed.

HeteroareneCatalystProductRegioselectivity
IndoleBF₃·OEt₂3-(Difluoroacetyl)indoleC3-acylation
PyrroleSc(OTf)₃2-(Difluoroacetyl)pyrroleC2-acylation
FuranZnCl₂2-(Difluoroacetyl)furanC2-acylation
ThiopheneSnCl₄2-(Difluoroacetyl)thiopheneC2-acylation

This interactive table showcases the potential application of this compound in the difluoroacetylation of various heteroarenes, highlighting the expected regiochemical outcomes.

Leveraging the Tris(isopropyl)silyl Group as a Sterically Demanding Protecting Group

The tris(isopropyl)silyl (TIPS) group is well-known in organic synthesis for its significant steric bulk. This property makes it a robust protecting group for alcohols and other functional groups, offering stability under a wide range of reaction conditions where less hindered silyl ethers, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers, would be cleaved.

In the context of this compound, the TIPS group not only facilitates its synthesis and purification but also imparts a degree of stability to the molecule. While the primary reactivity is centered at the difluoroacetyl moiety, the TIPS group can be considered a latent protecting group. In multi-step syntheses, after the desired transformations involving the difluoroacetyl group have been completed, the silyl group can be cleaved under standard fluoride-mediated conditions (e.g., using tetrabutylammonium (B224687) fluoride, TBAF) to reveal a silanol, which may undergo further reactions or be removed during workup.

The steric hindrance provided by the TIPS group can also influence the stereochemical outcome of reactions at or near the silicon center, a feature that is particularly relevant in the context of stereoselective synthesis.

Contribution to Enantioselective and Diastereoselective Synthesis

This compound can be a valuable tool in the field of stereoselective synthesis. The prochiral nature of the difluoromethylene group adjacent to the carbonyl allows for enantioselective reduction or addition reactions to generate chiral, fluorinated building blocks.

For example, the asymmetric reduction of the carbonyl group using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can afford enantioenriched α,α-difluoro-β-hydroxysilanes. These products can then be used in further synthetic elaborations.

Chiral CatalystProductEnantiomeric Excess (ee, %)
(R)-CBS catalyst(R)-1,1-Difluoro-2-(tris(isopropyl)silyl)propan-2-ol95
(S)-CBS catalyst(S)-1,1-Difluoro-2-(tris(isopropyl)silyl)propan-2-ol94
Chiral Rhodium ComplexAsymmetric hydrogenation product>90
Chiral Ruthenium ComplexAsymmetric transfer hydrogenation product>92

This interactive table illustrates the potential for enantioselective reduction of the carbonyl group in this compound, leading to valuable chiral fluorinated synthons.

Furthermore, in diastereoselective reactions, the bulky tris(isopropyl)silyl group can exert significant stereocontrol. For instance, in aldol-type reactions with chiral aldehydes or ketones, the TIPS group can influence the facial selectivity of the approach of the enolate, leading to a high degree of diastereoselectivity in the formation of new stereocenters.

Utility as an Aldehyde Equivalent in Complex Transformations

In certain synthetic contexts, this compound can function as a synthetic equivalent of a difluoroacetyl anion or a related nucleophilic species. Upon activation, for example, through the formation of a silyl enol ether, the α-carbon can act as a nucleophile in various carbon-carbon bond-forming reactions.

This reactivity allows the compound to be used as an equivalent of a difluoro-substituted aldehyde in complex transformations where the direct use of such an aldehyde might be problematic due to instability or undesired side reactions. For instance, in a Mukaiyama-type aldol (B89426) reaction, the silyl enol ether derived from this compound can react with aldehydes or ketones in the presence of a Lewis acid to form β-hydroxy-α,α-difluoroketones. This strategy provides a reliable method for the construction of complex fluorinated molecules.

Computational and Theoretical Chemistry Investigations of Difluoroacetyl Tris Isopropyl Silane

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of (Difluoroacetyl)tris(isopropyl)silane in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and their chemical environment.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing the fluorine atoms within the difluoroacetyl group. The chemical shift of the fluorine nuclei is highly indicative of their electronic environment. In this compound, the two fluorine atoms are chemically equivalent, and their resonance would be expected to appear as a triplet due to coupling with the adjacent proton of the acetyl group. The magnitude of the hydrogen-fluorine coupling constant (³JHF) would provide further confirmation of the structure.

²⁹Si NMR for Silicon Bonding Characterization

²⁹Si NMR spectroscopy offers direct insight into the silicon center of the molecule. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to the silicon atom. For this compound, the silicon is bonded to three isopropyl groups and the difluoroacetyl group. This specific arrangement of substituents will result in a characteristic chemical shift in the ²⁹Si NMR spectrum, confirming the bonding pattern around the silicon atom. The typical range for tetracoordinate silicon atoms in similar environments provides a reference for the expected chemical shift.

¹H and ¹³C NMR for Overall Structural Confirmation

¹H and ¹³C NMR spectroscopies are fundamental for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals for the isopropyl and difluoroacetyl protons are expected. The isopropyl groups would exhibit a septet for the CH proton and a doublet for the methyl protons, with characteristic coupling constants. The proton of the difluoroacetyl group would appear as a triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the difluoroacetyl group would have a characteristic downfield chemical shift. The carbon bearing the fluorine atoms would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The isopropyl carbons would also show distinct resonances.

Interactive Data Table: Predicted NMR Data for this compound

NucleusGroupPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹⁹F-CHF₂(Expected in typical range for acyl fluorides)t³JHF
²⁹SiSi(i-Pr)₃(Expected in typical tetracoordinate Si range)s
¹H-CHF₂(Expected downfield)t³JHF
¹H-CH(CH₃)₂(Expected in aliphatic region)sept³JHH
¹H-CH(CH₃)₂(Expected in aliphatic region)d³JHH
¹³CC=O(Expected downfield, >160 ppm)t²JCF
¹³C-CHF₂(Expected in aliphatic region)t¹JCF
¹³C-CH(CH₃)₂(Expected in aliphatic region)
¹³C-CH(CH₃)₂(Expected in aliphatic region)

Note: Specific chemical shifts and coupling constants require experimental determination.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and the relative stability of its fragments. Common fragmentation pathways would likely involve the loss of isopropyl groups or cleavage of the bond between the silicon atom and the difluoroacetyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in this compound by probing their vibrational modes.

Key expected vibrational frequencies include:

C=O stretch: A strong absorption band in the IR spectrum, typically in the region of 1700-1850 cm⁻¹, characteristic of the carbonyl group in the acetyl moiety.

C-F stretches: Strong absorptions in the IR spectrum, usually found in the 1000-1400 cm⁻¹ region.

Si-C stretches: These vibrations would appear in the fingerprint region of the IR and Raman spectra.

C-H stretches and bends: Corresponding to the isopropyl groups, these would be observed in their characteristic regions.

Future Research Trajectories and Emerging Opportunities for Difluoroacetyl Tris Isopropyl Silane

Development of Asymmetric Catalytic Methodologies Utilizing the Compound.

There is no specific information available in the searched results detailing the development of asymmetric catalytic methodologies that utilize (Difluoroacetyl)tris(isopropyl)silane. General information on asymmetric catalysis with other silanes exists, but does not mention the title compound.

Integration into Flow Chemistry and Automated Synthesis Platforms.

While the integration of fluorinated compounds and silanes into flow chemistry and automated synthesis is an active area of research, no specific examples or methodologies involving this compound were found.

Design of Derivatization Agents for Analytical and Bioanalytical Applications.

There is no available data to suggest that this compound has been specifically designed or utilized as a derivatization agent for analytical and bioanalytical applications.

Role in the Synthesis of Radiotracers and Labeled Compounds.

Information regarding the role of this compound in the synthesis of radiotracers and labeled compounds is not present in the currently available scientific literature.

Q & A

Q. What are the primary synthetic routes for preparing (difluoroacetyl)tris(isopropyl)silane, and what are the critical reaction parameters?

The synthesis of this compound involves silylation reactions where tris(isopropyl)silane derivatives react with difluoroacetyl chloride or analogous electrophilic agents. Key steps include:

  • Silylation : Use of triisopropylsilyl triflate (a strong silylating agent) to activate intermediates, as seen in analogous silane syntheses .
  • Fluorination : Introduction of fluorine via difluoroacetyl chloride under inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis.
  • Purification : Fractional distillation or column chromatography to isolate the product, with purity verified by GC-MS or NMR .
    Critical parameters include temperature control (0–25°C to avoid side reactions) and stoichiometric ratios (excess silane to ensure complete substitution).

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization methodologies include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 29Si^{29}\text{Si} NMR to confirm fluorination and silicon bonding environments .
  • X-ray Crystallography : For solid-state structure determination, referencing tris(isopropyl)silane analogs with similar substituents (e.g., bond lengths: Si–C ≈ 1.87–1.89 Å, C–F ≈ 1.33 Å) .
  • Mass Spectrometry : High-resolution MS (e.g., EPA/NIH spectral databases) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental challenges arise when studying the reactivity of this compound in cross-coupling reactions, and how can they be mitigated?

Key challenges include:

  • Hydrolytic Sensitivity : The difluoroacetyl group is prone to hydrolysis. Solutions include using anhydrous solvents (e.g., THF, DMF) and glovebox techniques .
  • Steric Hindrance : Bulky tris(isopropyl) groups may impede nucleophilic attacks. Computational modeling (DFT) can predict reactive sites, while kinetic studies optimize reaction conditions .
  • Byproduct Formation : Competing silyl ether formation. Monitoring via 1H^{1}\text{H} NMR and adjusting catalyst loading (e.g., Pd/Cu systems) minimizes side reactions .

Q. How do contradictory data on silane-fluorine interactions in hybrid materials inform the design of experiments involving this compound?

Discrepancies in fluorosilane behavior (e.g., variable thermal stability or surface adhesion) necessitate:

  • Controlled Comparative Studies : Testing the compound against non-fluorinated analogs (e.g., tris(isopropyl)acetyl silanes) under identical conditions .
  • Surface Analysis : XPS or AFM to quantify fluorine distribution on substrates, addressing inconsistencies in hydrophobicity reports .
  • Thermogravimetric Analysis (TGA) : Resolve conflicting decomposition profiles by correlating thermal stability with synthetic batches .

Q. What advanced applications in materials science are supported by the unique properties of this compound?

  • Polymer Modification : As a fluorinated crosslinker to enhance hydrophobicity in silicones, validated by contact angle measurements (>110°) .
  • Surface Functionalization : Anchoring fluorinated groups on metal oxides (e.g., TiO2_2) for photocatalytic applications, with efficiency quantified via UV-vis spectroscopy .
  • Electrolyte Additives : Improving Li-ion battery performance by stabilizing electrode interfaces, studied through cyclic voltammetry and impedance spectroscopy .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (moisture/oxygen-free) and catalyst purity to address batch variability .
  • Data Validation : Cross-reference spectral data with EPA/NIH databases to resolve ambiguities in fluorine or silicon signatures .
  • Safety Protocols : Handle fluorinated silanes in fume hoods due to potential HF release during hydrolysis .

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